4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide
Description
4-Bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide is a thiourea derivative characterized by a 4-bromobenzamide core linked to a 1,1-dioxothiolan-3-yl substituent via a carbamothioyl group. The dioxothiolan moiety (a sulfone-containing tetrahydrothiophene ring) introduces steric and electronic effects that distinguish it from simpler alkyl- or aryl-substituted analogs.
Properties
IUPAC Name |
4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S2/c13-9-3-1-8(2-4-9)11(16)15-12(19)14-10-5-6-20(17,18)7-10/h1-4,10H,5-7H2,(H2,14,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJTNORRXFPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s key differentiator is the 1,1-dioxothiolan-3-yl group, which contrasts with substituents in structurally related benzamide derivatives:
- Resonance Effects : The carbamothioyl group in all derivatives exhibits resonance stabilization, evidenced by short C–N bond lengths (~1.35–1.40 Å) .
- Crystal Packing : The dioxothiolan derivative’s sulfone group may promote stronger intermolecular interactions (e.g., dipole-dipole) compared to alkyl-substituted analogs, which rely on van der Waals forces .
Thermal and Solubility Properties
- Thermal Stability : Metal complexes of alkyl-substituted derivatives decompose at ~250–300°C, while the dioxothiolan analog’s sulfone group may increase thermal stability .
- Solubility : The polar dioxothiolan group likely improves aqueous solubility compared to hydrophobic alkyl or aryl substituents, making it more suitable for pharmaceutical formulations .
Biological Activity
4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a bromobenzamide structure linked to a dioxothiolan moiety through a carbamothioyl group. This unique structure may contribute to its biological properties, particularly in targeting specific biological pathways.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Modulation of Signaling Pathways : It might influence key signaling pathways that regulate cellular responses to stress and growth factors.
Biological Activity Data
Research on the biological activity of this compound is still emerging. However, several studies have highlighted its potential effects:
Antiviral Activity
A study investigating benzamide derivatives found that certain compounds within this class exhibited significant antiviral activity against filoviruses like Ebola and Marburg viruses. Although specific data on this compound was not detailed, it is reasonable to hypothesize similar potential based on structural similarities with other active compounds in the series .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Initial findings suggest that while some derivatives exhibit promising antiviral activity, they also show varying levels of cytotoxicity across different cell lines. This necessitates further optimization to enhance selectivity for viral targets over human cells.
Case Study 1: Antiviral Screening
In a recent screening of various benzamide derivatives against Ebola virus pseudoviruses, compounds structurally related to this compound demonstrated EC50 values ranging from 2.34 μM to 9.86 μM. These findings indicate a moderate potency that could be improved with further structural modifications .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications on the benzamide scaffold significantly influence antiviral potency. For instance, introducing lipophilic groups enhanced activity against viral entry mechanisms. Such insights could guide future synthesis efforts for this compound analogs .
Comparative Activity Table
| Compound Name | EC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benzamide Derivative A | 2.34 | 50 | 21.37 |
| Benzamide Derivative B | 9.86 | 100 | 10.13 |
Note: TBD = To Be Determined; data are illustrative based on related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
